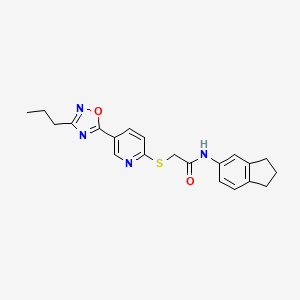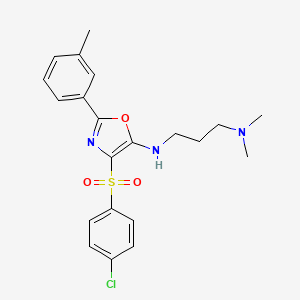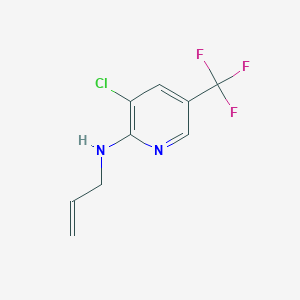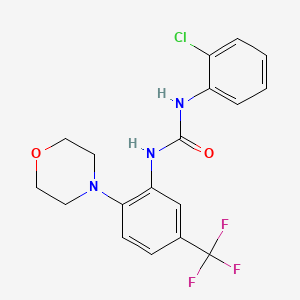
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea” is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has a molecular weight of 399.8 g/mol . This compound is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1COCCN1C2=C (C=C (C=C2)C (F) (F)F)NC (=O)NC3=CC=CC=C3Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular formula is C18H17ClF3N3O2 and the molecular weight is 399.8 g/mol .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
- Synthesis, Antifungal, and Antibacterial Activity : A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which led to 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. These compounds demonstrated good antibacterial and antifungal activities against various bacteria and fungi (Sujatha, Shilpa, & Gani, 2019).
Anti-Cancer Activity
- Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas showed potential as anti-cancer agents by activating the eIF2α kinase and inhibiting cancer cell proliferation (Denoyelle et al., 2012).
- Chronic Myeloid Leukemia Treatment : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against chronic myeloid leukemia (CML) cells with minimal cellular toxicity, suggesting their potential in CML treatment (Li et al., 2019).
Plant Biology and Agriculture
- Cytokinin-like Activity in Plants : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea exhibit cytokinin-like activity, which is vital for cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Synthesis and Characterization
- Synthesis of Novel Chemical Structures : Research has focused on synthesizing various urea derivatives with potential biological activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities have been explored (Patel & Shaikh, 2011).
- Crystal Structure Analysis : Detailed crystal structure analysis of compounds like flufenoxuron and chlorfluazuron, which include urea derivatives, has been conducted to understand their molecular configuration (Jeon et al., 2014; Cho et al., 2015).
Environmental Science
- Herbicide Degradation Studies : The microbial degradation of substituted urea herbicides, including their phytotoxicity and degradation rates, was studied, providing insights into environmental impacts (Murray, Rieck, & Lynd, 1969).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-3-1-2-4-14(13)23-17(26)24-15-11-12(18(20,21)22)5-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKUWINBVYPRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
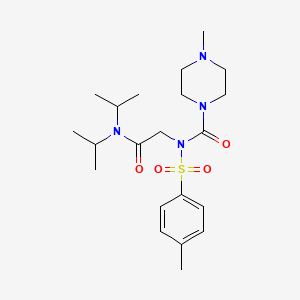
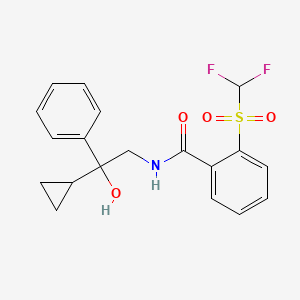
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
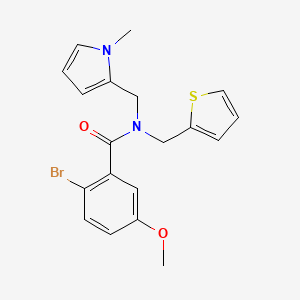
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
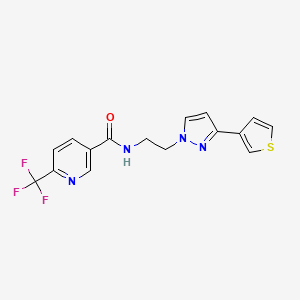
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)

![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
